![molecular formula C7H10N2O4 B3348484 (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid CAS No. 173681-12-4](/img/structure/B3348484.png)
(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid
Overview
Description
(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid, also known as MDPA, is a synthetic compound that is commonly used in scientific research. It is a derivative of the naturally occurring amino acid, proline, and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid acts as a competitive inhibitor of certain enzymes by binding to their active sites. It has been found to interact with the zinc ions in the active sites of histone deacetylases and sirtuins, preventing them from carrying out their normal functions. This inhibition can lead to changes in gene expression and cellular metabolism, which can be studied to gain a better understanding of these processes.
Biochemical and Physiological Effects:
(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid has been found to have a variety of biochemical and physiological effects. In addition to its role as an enzyme inhibitor, it has been found to have antioxidant properties and can protect cells from oxidative stress. It has also been found to have anti-inflammatory effects and can reduce the production of certain cytokines. These effects make (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid a valuable tool for studying the role of oxidative stress and inflammation in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid in lab experiments is its specificity for certain enzymes. Because it acts as a competitive inhibitor, it can selectively target certain enzymes without affecting others. This allows researchers to study the function of specific enzymes without interfering with other cellular processes. However, one limitation of using (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid is its potential toxicity. It has been found to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid. One area of interest is its potential as a therapeutic agent for various diseases. Its ability to inhibit certain enzymes and reduce oxidative stress and inflammation make it a promising candidate for the treatment of conditions such as cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid and its effects on cellular processes. This can lead to the development of new drugs and therapies that target specific enzymes and pathways.
Scientific Research Applications
(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid is commonly used in scientific research as a tool to study the function of certain proteins and enzymes. It has been found to inhibit the activity of a number of enzymes, including histone deacetylases and sirtuins. These enzymes play important roles in regulating gene expression and cellular metabolism, and their inhibition by (4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid can provide valuable insights into their function.
properties
IUPAC Name |
2-(4-methyl-3,5-dioxopiperazin-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-8-5(10)2-9(3-6(8)11)4-7(12)13/h2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZUPKAXFHAYFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(CC1=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443367 | |
Record name | (4-METHYL-3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-3,5-dioxopiperazin-1-YL)acetic acid | |
CAS RN |
173681-12-4 | |
Record name | (4-METHYL-3,5-DIOXOPIPERAZIN-1-YL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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